2-Chloro-3-(4-fluorophenyl)pyrazine
Overview
Description
“2-Chloro-3-(4-fluorophenyl)pyrazine” is a chemical compound with the linear formula C10H6ClFN2O . It is part of the pyrazine family, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine core with a chlorine atom at the 2-position and a 4-fluorophenyl group at the 3-position . The molecular weight is 224.62 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazine derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
1. Tuberculostatic Activity
2-Chloro-3-(4-fluorophenyl)pyrazine has been utilized in the synthesis of potentially tuberculostatic pyrazine derivatives. These compounds exhibit promising tuberculostatic activity, with one specific derivative showing notable effectiveness with a minimum inhibitory concentration (MIC) of 3.1–7.8 μg/mL (Foks et al., 2005).
2. Polymer Photovoltaic Applications
The compound has been used in creating polymers for photovoltaic applications. In one study, it was combined with 3-hexylthiophene units to decrease the band-gap, enhancing the optical and electrochemical properties and efficiency of polymer-based photovoltaic devices (Li et al., 2010).
3. Crystal Structure Analysis
It has been employed in the synthesis of various pyrazole compounds, aiding in the exploration of crystal structures and dihedral angles in these compounds, which is valuable in understanding their potential applications in medicinal chemistry (Loh et al., 2013).
4. Photophysical Studies in Chromophores
This chemical has been used to study push-pull pyrazine fluorophores. Its derivatives were crucial in understanding the emission solvatochromism and intramolecular charge transfer, which is significant in designing compounds for optoelectronics (Hoffert et al., 2017).
5. Anti-inflammatory and Analgesic Activities
Derivatives of this compound have been synthesized for potential anti-inflammatory and analgesic applications. Some of these derivatives exhibited significant anti-inflammatory activity and inhibited writhing in animal models, suggesting their potential therapeutic use (Khalifa & Abdelbaky, 2008).
6. Optoelectronic Properties in Pyrazine Derivatives
The chemical is vital in the synthesis of pyrazine derivatives with applications in optoelectronics. Its derivatives have been used to study the structural and optoelectronic properties, enhancing our understanding of materials suitable for light-emitting devices (Zhao et al., 2004).
7. DNA Binding and Antimicrobial Properties
Its derivatives have been studied for their potential in DNA binding and antimicrobial activities. These studies include physicochemical, cytotoxic, and theoretical analyses to understand the interaction with DNA and potential clinical applications (Mech-Warda et al., 2022).
8. Antiviral Activities and Molecular Docking
Derivatives of this compound have been investigated for their antiviral activities, using spectroscopic and quantum chemical studies. Molecular docking studies have shown potential inhibitory activities against various viruses (Sebastian et al., 2016).
Future Directions
Properties
IUPAC Name |
2-chloro-3-(4-fluorophenyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(13-5-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADLABBORLENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.